(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride
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Overview
Description
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermogravimetric analysis can be used to study how the compound’s mass changes when heated .Scientific Research Applications
Cycloaddition Reactions
Sutcliffe et al. (2000) explored the cycloadditions to pyrrolo[1,2-c]thiazoles, demonstrating their behavior as thiocarbonyl ylides in reactions with electron-deficient alkenes and azomethine ylides with electron-deficient alkynes. This research provides insights into the compound's reactivity in organic synthesis (Sutcliffe et al., 2000).
Synthesis of Pyrrolo[2,3-d]thiazoles
Koolman et al. (2010) described novel syntheses of variably substituted pyrrolo[2,3-d]thiazoles. These methods included microwave-assisted cyclization and post-cyclization modifications, expanding the compound's utility in chemical synthesis (Koolman et al., 2010).
Antimicrobial Activity Studies
El‐Emary et al. (2002) investigated new heterocycles based on 3-methyl-1-phenyl-5-amino pyrazole, leading to the synthesis of compounds with potential antimicrobial activities. This research underscores the compound's relevance in developing new antimicrobial agents (El‐Emary et al., 2002).
Structural and Spectroscopic Analysis
Rawat et al. (2017) conducted a study on pyrrole-isoxazoline derivatives, providing valuable insights into the structural and spectroscopic properties of related compounds. This research is significant for understanding the physical and chemical characteristics of similar compounds (Rawat et al., 2017).
Crystal Structure Analysis
Grinev et al. (2019) analyzed the crystal structure of a related compound, 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one. Their work provides insights into the crystallographic properties of compounds in this chemical class (Grinev et al., 2019).
Anticancer Research
Santos et al. (2014) explored the potential of 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles against triple-negative breast cancer. This study highlights the potential therapeutic applications of related compounds in cancer treatment (Santos et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S.ClH/c8-10(9)5-3-6-1-4(5)2-7-10;/h4-7H,1-3H2;1H/t4-,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJONOLFSNCBID-FHAQVOQBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNS(=O)(=O)C2CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNS(=O)(=O)[C@H]2CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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